

Application Notes and Protocols: Phosphocreatine Disodium Tetrahydrate in Xenopus Buffer

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Compound of Interest

Compound Name: *Phosphocreatine disodium
tetrahydrate*

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Introduction

Cell-free extracts derived from the eggs of the South African clawed frog, *Xenopus laevis*, are a powerful in vitro system for dissecting complex cellular processes, including DNA replication, cell cycle control, and cytoskeletal dynamics. The success of these experiments hinges on maintaining a cellular environment that closely mimics in vivo conditions. A critical component for achieving this is the supplementation of an energy source to fuel the various enzymatic reactions. **Phosphocreatine disodium tetrahydrate**, in combination with creatine phosphokinase, serves as a vital ATP regeneration system, ensuring a sustained supply of high-energy phosphate bonds necessary for cellular activities within the extract.

Phosphocreatine acts as a high-energy phosphate reservoir, transferring its phosphate group to ADP to regenerate ATP, a reaction catalyzed by creatine kinase.^{[1][2]} This system is essential for processes that are highly dependent on ATP, such as DNA replication and chromatin assembly.^{[3][4]} These application notes provide detailed protocols for the preparation and use of phosphocreatine-containing buffers and energy mixes for *Xenopus* egg extract experiments.

Data Presentation

Table 1: Composition of Energy Regenerator (ER) / Energy Mix Solutions

Component	Stock Concentration	Final Concentration in Extract	Reference
Phosphocreatine Disodium Salt	1 M	20-25 mM	[3][5]
ATP	20 mM	1 mM	[4][6]
Creatine Phosphokinase	600 µg/mL - 5 mg/mL	15 µg/mL - 50 µg/mL	[3][6][7]
MgCl ₂	20 mM	1 mM	[6]

Table 2: Common *Xenopus* Buffers

Buffer	Components	pH	Reference
Marc's Modified Ringers (MMR)	100 mM NaCl, 2 mM KCl, 1 mM MgCl ₂ , 2 mM CaCl ₂ , 0.1 mM EDTA, 5 mM HEPES	7.7-7.8	[7]
Xenopus Buffer (XB)	100 mM KCl, 0.1 mM CaCl ₂ , 1 mM MgCl ₂ , 10 mM HEPES, 50 mM Sucrose	7.7	[7]
CSF-XB	100 mM KCl, 2 mM MgCl ₂ , 0.1 mM CaCl ₂ , 50 mM Sucrose, 5 mM EGTA, 10 mM HEPES	7.8	[8]

Experimental Protocols

Protocol 1: Preparation of 20x Energy Reaction (ER) Mix

This protocol is adapted from methods used for studying protein turnover in *Xenopus* egg extracts.^[6]

Materials:

- Adenosine triphosphate (ATP)
- Phosphocreatine disodium salt tetrahydrate
- Magnesium chloride (MgCl_2)
- Creatine phosphokinase
- Purified deionized water

Procedure:

- To prepare 1 mL of 20x ER mix, combine the following:
 - 10.1 mg of ATP
 - 31.7 mg of phosphocreatine disodium salt tetrahydrate
 - 1.7 mg of MgCl_2
 - 600 μg of creatine phosphokinase
- Dissolve the components in a total volume of 1 mL of purified deionized water.
- Aliquot the ER mix into 50 μL volumes.
- Store the aliquots at -80°C until needed.

Protocol 2: Preparation of Energy Regenerator (ER) for DNA Replication Studies

This protocol is commonly used to supplement *Xenopus* egg extracts for DNA replication and cell cycle studies.^[3]

Materials:

- Phosphocreatine potassium salt
- Creatine phosphokinase
- HEPES-KOH, pH 7.6 (10 mM)
- Purified deionized water

Procedure:

- Prepare a 1 M stock solution of phosphocreatine in 10 mM HEPES-KOH, pH 7.6.
- Prepare a 600 µg/mL stock solution of creatine phosphokinase in 10 mM HEPES-KOH, pH 7.6.
- These stock solutions can be stored frozen.
- Immediately before use, add the phosphocreatine and creatine phosphokinase stocks to the freshly thawed *Xenopus* egg extract to achieve a final concentration of 25 mM phosphocreatine and 15 µg/mL creatine phosphokinase.^[3] This is typically achieved by adding 1/40th volume of the stock solutions to the extract.^[3]

Protocol 3: Preparation of NPE-ATP Regeneration System

This protocol is designed for use with Nucleoplasmic Extract (NPE) to study the DNA damage response.^[7]

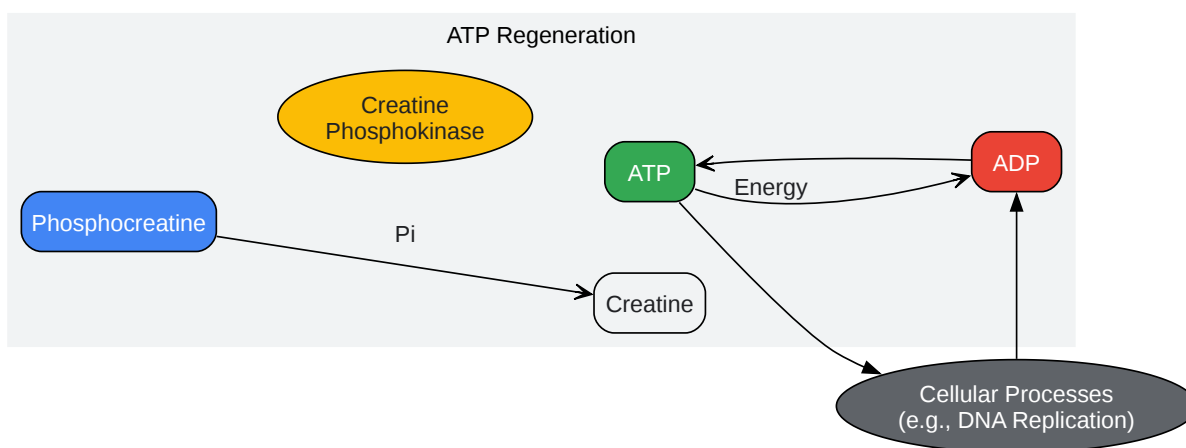
Materials:

- ATP stock solution (0.2 M, pH 7.0)
- Phosphocreatine disodium salt stock solution (1 M, pH 7.0)
- Creatine phosphokinase (CPK) stock solution (5 mg/mL in 50 mM NaCl, 50% glycerol, 10 mM HEPES-KOH, pH 7.5)

Procedure:

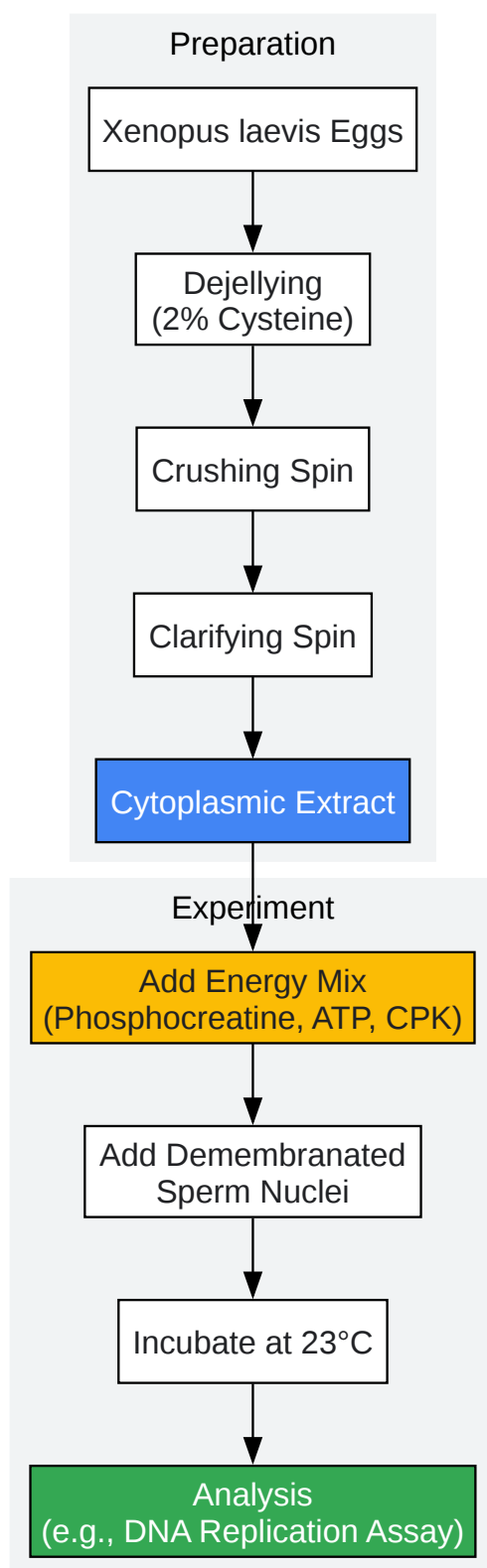
- Prepare stock solutions of ATP, phosphocreatine, and CPK. Aliquot and store at -20°C for up to six months.
- Immediately before use, mix the following on ice:
 - 10 μ L of 1 M phosphocreatine
 - 5 μ L of 0.2 M ATP
 - 0.5 μ L of 5 mg/mL CPK
- Add 1 μ L of this freshly prepared mix per 30 μ L of extract.
- Discard any unused portion of the mix.

Visualizations



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Caption: ATP Regeneration Cycle in Xenopus Extracts.



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Caption: Experimental Workflow for DNA Replication in Xenopus Egg Extracts.

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